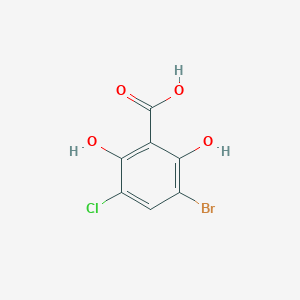

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid

Description

Structural Context within Halogenated Benzoic Acid Derivatives

3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is a member of the halogenated benzoic acid derivatives, a broad class of compounds characterized by a benzene (B151609) ring substituted with a carboxylic acid group and at least one halogen atom. Specifically, it belongs to the family of salicylic (B10762653) acids, which are defined as ortho-hydroxylated benzoic acids. hmdb.ca

Its structure is distinguished by a high degree of substitution on the benzoic acid core:

A Carboxylic Acid Group (-COOH): This functional group defines the molecule as a benzoic acid.

Two Hydroxyl Groups (-OH): Located at positions 2 and 6, these groups classify it as a dihydroxybenzoic acid. The ortho-positioning of one hydroxyl group relative to the carboxylic acid is a key feature of salicylic acid derivatives. hmdb.ca

Two Halogen Atoms: A bromine atom at position 3 and a chlorine atom at position 5. The presence of two different halogens makes it a dihalogenated derivative.

This specific arrangement of functional groups—hydroxyl, carboxyl, bromo, and chloro—on a single aromatic ring imparts a unique combination of electronic and steric properties, influencing its chemical reactivity, physical properties, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClO₄ |

| Molecular Weight | 267.46 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | ~195°C |

| Acidity (pKa) | ~5.5 |

| Solubility | Soluble in hot water and dimethyl sulfoxide (B87167) (DMSO); insoluble in ethanol (B145695) and benzene |

Data sourced from various chemical databases and research articles. smolecule.comnih.gov

Rationale for Scholarly Investigation of this compound

The primary impetus for the scholarly investigation of this compound stems from its notable biological properties. Early research identified it as a potent antibiotic agent effective against various microorganisms, particularly Gram-negative bacteria. smolecule.com This discovery positions it as a valuable lead compound in the search for new antibacterial agents, a critical area of research given the rise of antibiotic-resistant pathogens.

Furthermore, the compound's multifaceted chemical structure makes it an interesting target for synthetic chemists and a versatile tool in broader scientific applications. Its synthesis can be achieved through both biotechnological fermentation and chemical routes, such as the reaction between 3-bromocatechol and 5-chlorosalicylic acid using a strong acid catalyst. smolecule.com The study of its synthesis and reactivity contributes to the fundamental understanding of aromatic chemistry. The molecule's fluorescent properties also suggest its utility as a biological stain, adding another dimension to its research value. smolecule.com

Overview of Key Research Domains Pertaining to this compound

Academic and industrial research involving this compound is concentrated in several key domains:

Drug Discovery and Development: The most prominent research area is its exploration as a potential therapeutic agent. Its demonstrated antibacterial activity drives investigations into its mechanism of action, spectrum of activity, and potential as a scaffold for developing new antibiotics. smolecule.com

Analytical Chemistry: The compound serves as a useful standard in analytical procedures. Its distinct chemical structure and properties make it suitable for use in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). smolecule.com

Materials Science: Researchers are exploring the potential incorporation of this and similar halogenated organic acids into new materials. Its properties could be leveraged for applications such as creating antimicrobial surfaces or functional polymers. smolecule.com

Metabolomics: The compound has been identified and measured in large-scale human studies, such as genome-wide association studies (GWAS), to understand the genetic basis of metabolite levels in populations. ebi.ac.uk

The ongoing research in these fields underscores the compound's significance as a versatile molecule with both fundamental and applied importance in the chemical and biological sciences. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrClO4 |

|---|---|

Molecular Weight |

267.46 g/mol |

IUPAC Name |

3-bromo-5-chloro-2,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H4BrClO4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13) |

InChI Key |

AJSVSHDVMDXRFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)C(=O)O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Chloro 2,6 Dihydroxybenzoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Precursors

A logical retrosynthetic analysis of 3-bromo-5-chloro-2,6-dihydroxybenzoic acid suggests a convergent synthetic strategy. The primary disconnection can be made at the carbon-halogen bonds, leading back to the key precursor, 2,6-dihydroxybenzoic acid. This precursor is a valuable starting material as the two hydroxyl groups are powerful ortho-, para-directors, strongly influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Another potential disconnection involves the carboxyl group, which could be introduced at a later stage of the synthesis. However, given the availability of methods to synthesize dihydroxybenzoic acids, the former approach is often more practical. Therefore, the primary strategic precursors identified are 2,6-dihydroxybenzoic acid and, further back in the synthetic chain, resorcinol (B1680541).

The forward synthesis would then involve the sequential halogenation of 2,6-dihydroxybenzoic acid. The order of introduction of the bromine and chlorine atoms is a critical consideration to achieve the desired 3-bromo-5-chloro substitution pattern, governed by the directing effects of the substituents already present on the ring.

Classical and Modern Approaches to Benzoic Acid Halogenation

The introduction of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis. For a molecule like this compound, precise control over the regiochemistry of halogenation is paramount.

Regioselective Bromination and Chlorination Strategies

The synthesis of this compound from 2,6-dihydroxybenzoic acid involves two sequential electrophilic aromatic substitution reactions: bromination and chlorination. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on the benzene (B151609) ring. The two hydroxyl groups at positions 2 and 6 are strongly activating and ortho-, para-directing. libretexts.orgfiveable.me The carboxylic acid group at position 1 is a deactivating and meta-directing group. fiveable.me

In the first halogenation step, the powerful activating effect of the two hydroxyl groups will dominate, directing the incoming electrophile to the positions ortho and para to them. The available positions are 3, 4, and 5. Position 4 is para to the hydroxyl at position 1 and ortho to the hydroxyl at position 6. Positions 3 and 5 are ortho to one hydroxyl group and meta to the other. The synergistic directing effect of the two hydroxyl groups strongly activates the ring, making these positions highly susceptible to electrophilic attack.

A plausible synthetic route would involve the initial bromination of 2,6-dihydroxybenzoic acid. The bromine atom would likely be directed to the 3 or 5 position. Subsequent chlorination of the brominated intermediate would then be directed by the combined effects of the two hydroxyl groups, the carboxylic acid, and the newly introduced bromine atom. Halogens are ortho-, para-directing deactivators. libretexts.org Therefore, the chlorine atom would be directed to the remaining activated position, resulting in the desired this compound. The precise conditions, such as the choice of halogenating agent and solvent, would be crucial in controlling the selectivity and avoiding polysubstitution.

Functional Group Interconversions for Dihydroxybenzoic Acid Synthesis

The key precursor, 2,6-dihydroxybenzoic acid, can be synthesized through various methods, with the Kolbe-Schmitt reaction being a classical and widely used approach. mdpi.com This reaction involves the carboxylation of a phenoxide, in this case, the phenoxide of resorcinol. youtube.com By treating resorcinol with a strong base to form the resorcinolate anion and then reacting it with carbon dioxide under pressure, the carboxyl group can be introduced onto the ring. youtube.com

Another approach involves the enzymatic carboxylation of resorcinol, which represents a greener alternative to the traditional Kolbe-Schmitt reaction. mdpi.com This method utilizes a specific decarboxylase enzyme to catalyze the addition of CO2 to resorcinol, often achieving high regioselectivity under milder reaction conditions.

Functional group interconversions can also be employed starting from other substituted benzoic acids. For instance, a dihalobenzoic acid could potentially be converted to a dihydroxybenzoic acid through nucleophilic aromatic substitution or other multi-step sequences. However, the direct carboxylation of resorcinol is generally a more efficient route to 2,6-dihydroxybenzoic acid.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be approached with these principles in mind, particularly in the halogenation steps.

Solvent-Free and Catalytic Synthetic Routes

Traditional electrophilic halogenations often employ halogenated solvents, which are environmentally persistent and pose health risks. rsc.org Green alternatives focus on the use of safer solvents or, ideally, solvent-free conditions.

For the bromination and chlorination of 2,6-dihydroxybenzoic acid, several greener approaches can be considered. One such method involves the use of hydrogen peroxide as a clean oxidant in combination with a halide source (e.g., HBr or HCl). cdnsciencepub.com This system can generate the electrophilic halogen species in situ, with water being the only byproduct. cdnsciencepub.com Reactions can often be carried out in greener solvents like water or ethanol (B145695), or even under solvent-free conditions. cdnsciencepub.comwjpmr.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.com Reactions with high atom economy are preferred as they generate less waste. wordpress.com

For the halogenation steps, the choice of halogenating agent significantly impacts the atom economy. Using elemental bromine (Br2) and chlorine (Cl2) for electrophilic substitution results in the formation of HBr and HCl as byproducts, which lowers the atom economy.

Example Atom Economy Calculation for Bromination:

| Reactant/Product | Molecular Weight ( g/mol ) |

| 2,6-dihydroxybenzoic acid | 154.12 |

| Bromine (Br₂) | 159.81 |

| 3-Bromo-2,6-dihydroxybenzoic acid | 233.02 |

| Hydrogen Bromide (HBr) | 80.91 |

Using alternative halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would result in the formation of succinimide (B58015) as a byproduct, leading to a lower atom economy. Therefore, from an atom economy perspective, direct halogenation with Br2 and Cl2 is preferable, provided that the byproduct acids can be neutralized or utilized.

By carefully selecting reagents and reaction pathways that maximize the incorporation of reactant atoms into the final product, the synthesis of this compound can be made more efficient and sustainable.

Total Synthesis and Analogous Compound Preparation of Derivatives of this compound

The total synthesis of this compound relies on the successful preparation of its key precursors: 3-bromocatechol and 5-chlorosalicylic acid.

Synthesis of Precursors:

3-Bromocatechol: One reported method for the synthesis of 3-bromocatechol involves the demethylation of 2-bromo-6-methoxyphenol. This reaction is typically carried out using a strong Lewis acid like boron tribromide in an appropriate solvent such as dichloromethane.

5-Chlorosalicylic Acid: The synthesis of 5-chlorosalicylic acid is commonly achieved through the direct chlorination of salicylic (B10762653) acid. Various chlorinating agents and reaction conditions can be employed for this purpose.

The preparation of analogous compounds and derivatives of this compound would involve modifications to the core structure, either by starting with different halogenated precursors or by performing further reactions on the final compound. For example, derivatives with different halogen substitutions could be synthesized by using appropriately substituted catechols and salicylic acids.

Detailed research into the total synthesis and the preparation of a wide range of derivatives is an active area of investigation, aiming to explore the structure-activity relationships of this class of compounds.

Advanced Spectroscopic and Crystallographic Investigations of 3 Bromo 5 Chloro 2,6 Dihydroxybenzoic Acid

Mass Spectrometry (MS) for Fragmentographic Pathway Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid, with the molecular formula C₇H₄BrClO₄, the exact mass provides definitive confirmation of its chemical identity. The monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), is a critical piece of data. This value, when determined experimentally via HRMS, can distinguish the compound from other molecules with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass for this compound has been computed to be 265.89815 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition C₇H₄BrClO₄.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrClO₄ | Computed |

| Theoretical Monoisotopic Mass (Da) | 265.89815 | PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Exploration

Tandem mass spectrometry (MS/MS) provides insight into the structural characteristics of a molecule by inducing fragmentation and analyzing the resulting product ions. While detailed experimental MS/MS studies for this compound are not widely available in the reviewed literature, its fragmentation behavior can be inferred from predictive models and the known behavior of related substituted benzoic acids.

The primary fragmentation pathways for aromatic carboxylic acids typically involve the loss of small, stable neutral molecules. Key expected fragmentation events for this compound would include:

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), a fragment mass of 44 Da. This is a very common fragmentation for benzoic acids.

Loss of Water: Elimination of a water molecule (H₂O), a fragment mass of 18 Da, from the ortho-hydroxyl groups.

Loss of Carbon Monoxide: Subsequent fragmentation of the phenolic ring can lead to the loss of carbon monoxide (CO), a fragment mass of 28 Da.

Halogen Loss: Cleavage of the carbon-bromine or carbon-chlorine bonds, leading to the loss of Br· or Cl· radicals.

These fragmentation patterns help to piece together the molecular structure and confirm the presence and location of the various functional groups on the aromatic ring.

X-ray Crystallography for Solid-State Structural Elucidation of this compound

A comprehensive search of publicly available crystallographic databases did not yield an experimental single-crystal X-ray structure for this compound. Therefore, definitive experimental data on its solid-state conformation and packing are not available at this time. The following sections discuss the expected structural features based on the known properties of similar molecules.

Without experimental crystallographic data, the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the size, shape, and symmetry of the repeating unit in the crystal lattice, remain undetermined.

The molecular conformation in the solid state is dictated by a combination of intramolecular and intermolecular forces. For this compound, a key conformational feature would be the torsion angle between the plane of the carboxylic acid group and the plane of the benzene (B151609) ring. Intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the adjacent hydroxyl group at the C2 position would likely result in a nearly planar conformation, as this arrangement is energetically favorable.

The supramolecular assembly of this compound in the solid state is expected to be dominated by extensive intermolecular hydrogen bonding. The molecule possesses three hydroxyl groups and one carboxylic acid group, making it a potent donor and acceptor of hydrogen bonds. Computational analysis indicates the molecule has three hydrogen bond donors and four hydrogen bond acceptors. nih.gov

The primary interactions anticipated to direct the crystal packing are:

Carboxylic Acid Dimerization: A common and robust supramolecular synthon where two carboxylic acid groups form a cyclic dimer via strong O-H···O hydrogen bonds.

Hydroxyl Group Interactions: The phenolic hydroxyl groups would participate in a network of O-H···O hydrogen bonds with adjacent molecules, potentially forming chains or sheets.

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring are potential halogen bond donors. These atoms possess a region of positive electrostatic potential (a σ-hole) opposite the C-X bond, which can interact favorably with electron-rich atoms like the oxygen of a hydroxyl or carbonyl group on a neighboring molecule. These C-Br···O and C-Cl···O interactions, while weaker than hydrogen bonds, can play a significant role in directing the final crystal structure.

These combined interactions would likely lead to a dense, highly-ordered three-dimensional network in the solid state.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis (if applicable)

Aromatic compounds like benzoic acid derivatives typically display characteristic absorption bands in the ultraviolet region arising from π → π* electronic transitions within the benzene ring. Substituted benzoic acids generally show two primary absorption bands, often referred to as the B-band (or E2-band) and the C-band (or B-band). researchgate.net

The B-band is a high-intensity absorption typically found around 230 nm.

The C-band , which is forbidden by symmetry in unsubstituted benzene but becomes allowed with substitution, is a lower-intensity, broader band appearing at longer wavelengths, often around 270-290 nm.

For comparison, the related compound 3,5-dihydroxybenzoic acid exhibits absorption maxima at 208 nm, 250 nm, and 308 nm in an acidic mobile phase. sielc.com The presence of two hydroxyl groups and two halogen atoms (Br and Cl) on the this compound molecule would be expected to act as auxochromes. These substituents, particularly the electron-donating hydroxyl groups, would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzoic acid, due to the extension of the conjugated π-system. spcmc.ac.in

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Chloro 2,6 Dihydroxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to understand molecular behavior based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed to predict the properties of molecules such as 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid with high accuracy. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a popular choice for studying polyatomic systems. nih.govijesit.com

The first and most crucial step in computational analysis is determining the molecule's most stable three-dimensional structure, known as its equilibrium or optimized geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this purpose, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used. ijesit.comkarazin.ua

This optimization provides the most probable bond lengths, bond angles, and dihedral angles. Exploring the energetic landscape by rotating flexible groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups, allows for the identification of different conformers and the transition states that separate them, yielding a comprehensive understanding of the molecule's structural dynamics.

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.ua The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps predict how the molecule will interact with other species in a chemical reaction.

Illustrative HOMO-LUMO Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (Gap) | ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

Typically, red-colored regions represent the most negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. researchgate.net Blue-colored regions correspond to the most positive potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow regions signify intermediate or neutral potential. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, making them sites for interaction with electrophiles.

NMR Chemical Shifts

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C), which are essential for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei. nih.gov These theoretical values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted shifts with experimental data serves as a powerful validation of the proposed molecular structure.

Illustrative Predicted ¹H NMR Chemical Shifts

| Proton Type | Approximate Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Deshielded due to the electronegative oxygen atoms. |

| Hydroxyl (-OH) | 5.0 - 8.0 | Variable; depends on hydrogen bonding and solvent. |

Vibrational Frequencies

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. nih.gov The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net This analysis is invaluable for assigning specific vibrational modes to the observed spectral bands. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations typically focus on a single, static molecule (often in the gas phase), Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with its environment. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the rotation of the carboxyl and hydroxyl groups and the flexibility of the molecule in a dynamic context.

Study Solvent Interactions: Simulate the molecule in a solvent, such as water, to understand how solvent molecules arrange themselves around the solute. This provides detailed information about hydrogen bonding patterns and the solvation shell structure, which are crucial for understanding its solubility and behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. In a QSPR study, a set of numerical descriptors representing the molecular structure (e.g., electronic, steric, topological) are calculated for a series of compounds.

For this compound, various descriptors could be computed using quantum chemistry. These descriptors could then be used to build a statistical model that predicts a specific property, such as its chemical reactivity, acidity (pKa), or lipophilicity (logP). Such models allow for the rapid prediction of properties for new or hypothetical molecules without the need for synthesis and experimental testing.

Computational Studies on Reaction Mechanisms Involving this compound

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. Using methods like DFT, it is possible to map out the entire potential energy surface of a reaction involving this compound. This involves:

Identifying Reactants, Products, and Intermediates: Optimizing the geometries of all species involved in the reaction.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

Such studies can provide a step-by-step understanding of how the molecule participates in reactions, such as esterification, decarboxylation, or electrophilic aromatic substitution, revealing mechanistic details that are experimentally inaccessible.

Chemical Reactivity, Transformation, and Derivatization of 3 Bromo 5 Chloro 2,6 Dihydroxybenzoic Acid

Electrophilic Aromatic Substitution Reactions on 3-Bromo-5-chloro-2,6-dihydroxybenzoic Acid

The aromatic ring of this compound is highly substituted, which presents considerable steric hindrance to incoming electrophiles. The two hydroxyl groups are strong activating groups and ortho-, para-directors. Conversely, the bromine, chlorine, and carboxylic acid groups are deactivating. The sole available position for substitution is at the C4 position. The cumulative electronic effects of the substituents will determine the feasibility of electrophilic aromatic substitution reactions.

Further Halogenation: The introduction of another halogen atom onto the aromatic ring would likely target the only available C4 position. Given the presence of two strong activating hydroxyl groups, halogenation with agents like bromine (Br₂) or chlorine (Cl₂) might proceed, potentially with a Lewis acid catalyst to enhance the electrophilicity of the halogen. wikipedia.org However, the steric bulk from the adjacent bromo and chloro groups could impede this reaction. For phenolic compounds, halogenation can be faster in polar solvents under basic conditions due to the formation of more electron-rich phenoxide ions. wikipedia.org

Nitration: Nitration typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. For phenolic compounds, which are susceptible to oxidation, milder nitrating agents are often preferred. ias.ac.in The nitration of this compound at the C4 position would be directed by the powerful activating effects of the two hydroxyl groups. However, the strong deactivating effects of the existing halogens and the carboxyl group, coupled with significant steric hindrance, would likely make this reaction challenging, requiring carefully optimized conditions to avoid degradation of the starting material. Studies on the nitration of polychlorinated biphenyls show that the degree of nitration is dependent on the number of existing chlorine substituents. researchgate.net

Friedel-Crafts reactions, which involve the introduction of acyl or alkyl groups to an aromatic ring, are classic examples of electrophilic aromatic substitution. wikipedia.orgnih.govrsc.org These reactions are typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃). wikipedia.orgmt.com

Friedel-Crafts Acylation: This reaction introduces a ketone functionality. The aromatic ring of this compound is significantly deactivated by the halogen and carboxyl groups. Furthermore, the presence of two hydroxyl groups, which can coordinate with the Lewis acid catalyst, can complicate the reaction. While phenols can undergo Friedel-Crafts reactions, the highly substituted and deactivated nature of this specific molecule would likely render it unreactive under standard Friedel-Crafts acylation conditions. ias.ac.in

Friedel-Crafts Alkylation: Similar to acylation, Friedel-Crafts alkylation is also catalyzed by Lewis acids and involves the attack of a carbocation electrophile. mt.com This reaction is prone to polysubstitution and carbocation rearrangements, although these are less of a concern for this already substituted molecule. The primary obstacle remains the low reactivity of the aromatic ring and potential side reactions involving the hydroxyl and carboxyl groups. Therefore, successful Friedel-Crafts alkylation of this compound is improbable under typical conditions.

Nucleophilic Substitution Reactions on Halogen and Hydroxyl Centers

Direct nucleophilic aromatic substitution of the bromo or chloro groups on the aromatic ring is generally difficult due to the electron-rich nature of the benzene (B151609) ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here.

The hydroxyl groups, however, can act as nucleophiles. Deprotonation of the phenolic hydroxyls with a suitable base would form phenoxides, which are excellent nucleophiles. These phenoxides could then react with electrophiles, such as alkyl halides, in a Williamson ether synthesis to form the corresponding ethers. Given the two hydroxyl groups, selective mono- or di-etherification could potentially be achieved by controlling the stoichiometry of the base and the electrophile.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, is a common method. However, the steric hindrance around the carboxylic acid due to the ortho-hydroxyl and bromo substituents might slow down the reaction rate. Alternative methods, such as reaction with an alkyl halide in the presence of a non-nucleophilic base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), could be more effective for this sterically hindered substrate. google.com

Amidation: The formation of an amide bond involves the reaction of the carboxylic acid with an amine. nih.gov This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent. luxembourg-bio.com The steric hindrance from the ortho substituents is a significant factor, and specialized coupling reagents designed for hindered substrates might be necessary to achieve good yields. rsc.orgchimia.ch Studies on the amidation of sterically hindered benzoic acids have shown that the choice of coupling reagent and reaction conditions is crucial for success. luxembourg-bio.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Advanced Derivatization

The presence of bromo and chloro substituents on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. wikipedia.orgnumberanalytics.comnumberanalytics.com

The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition to palladium(0)) could allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used for the synthesis of biaryls and other conjugated systems. nih.gov By carefully selecting the catalyst and reaction conditions, it may be possible to selectively couple at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent transformations. The steric hindrance around the bromine atom could influence the reaction efficiency. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium complexes and requires a base. wikipedia.org Similar to the Suzuki coupling, selective reaction at the C-Br position is anticipated. The success of the reaction would depend on the choice of the alkene partner and the optimization of the catalytic system.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly valuable for the synthesis of arylalkynes. youtube.com The higher reactivity of the C-Br bond would likely lead to selective coupling at the C3 position.

Below is a table summarizing the potential outcomes of these metal-catalyzed coupling reactions.

| Coupling Reaction | Reagent | Potential Product Structure | Notes |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-5-chloro-2,6-dihydroxybenzoic acid | Selective coupling at the C-Br position is expected. |

| Heck | Alkene | 3-Alkenyl-5-chloro-2,6-dihydroxybenzoic acid | The stereochemistry of the resulting alkene is typically trans. |

| Sonogashira | Terminal alkyne | 3-Alkynyl-5-chloro-2,6-dihydroxybenzoic acid | Copper co-catalyst is usually required. |

Coupling with Organometallic Reagents

The presence of bromine and chlorine atoms on the aromatic ring of this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in such catalytic cycles, allowing for potential regioselective functionalization.

Commonly employed palladium-catalyzed cross-coupling reactions that could be applied to this molecule include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (in this case, the bromo or chloro substituent) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3- or 5-position of the benzoic acid derivative.

Stille Coupling: The Stille reaction utilizes organotin reagents (organostannanes) to couple with the aryl halide. It is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the acidic hydroxyl and carboxylic acid moieties.

Heck Reaction: This reaction would involve the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted stilbenes or other vinylated derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, providing a route to synthesize arylalkyne derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, base, and reaction conditions can influence the efficiency and selectivity of the coupling process.

Table 1: Potential Palladium-Catalyzed Coupling Reactions of this compound This table is illustrative and based on general principles of cross-coupling reactions, as specific experimental data for this compound is limited.

| Coupling Reaction | Organometallic Reagent | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative |

| Stille | Organostannane | Aryl or vinyl derivative |

| Heck | Alkene | Vinylated aromatic |

| Sonogashira | Terminal alkyne | Arylalkyne |

Redox Chemistry of the Hydroxyl Groups and Aromatic Ring

The redox chemistry of this compound is centered around its dihydroxy-substituted aromatic ring, which is analogous to a resorcinol (B1680541) moiety. The hydroxyl groups are susceptible to oxidation, while the aromatic ring itself can undergo reduction under specific conditions.

Oxidation of Hydroxyl Groups:

The two hydroxyl groups in the 2- and 6-positions can be oxidized to form a quinone-type structure. The ease of this oxidation is influenced by the electron-withdrawing effects of the bromo, chloro, and carboxylic acid substituents. Electrochemical studies on similar dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, have shown that they can undergo a one-electron oxidation to form a semiquinone radical, which can then be further oxidized to a quinone. This process is often pH-dependent. The oxidation can be achieved using chemical oxidants or through electrochemical methods like cyclic voltammetry.

Reduction of the Aromatic Ring:

Reduction of the aromatic ring of benzoic acid derivatives typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or using powerful reducing agents like lithium aluminum hydride. The presence of the electron-withdrawing halogen and carboxyl groups would make the ring more susceptible to reduction compared to unsubstituted benzene. However, these conditions might also lead to the reduction of the carboxylic acid group to an alcohol. Selective reduction of the aromatic ring while preserving the other functional groups would likely require careful selection of the reducing agent and reaction conditions. It is also possible to achieve reductive dehalogenation, removing the bromine and/or chlorine atoms, under certain catalytic hydrogenation conditions.

Investigation of Reaction Kinetics and Mechanistic Pathways

Kinetics of Coupling Reactions:

The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on several factors, including the nature of the halide (C-Br vs. C-Cl), the organometallic reagent, the palladium catalyst and its ligands, the base, and the solvent. Generally, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. The C-Br bond is weaker and more polarizable than the C-Cl bond, and therefore, oxidative addition at the C-Br position is expected to be significantly faster. This difference in reaction rates could potentially be exploited to achieve selective mon-functionalization at the 3-position.

Mechanistic Pathways of Redox Reactions:

Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable theoretical insights into the reaction mechanisms, transition state energies, and kinetic parameters for reactions of this compound. Such studies could help predict the most favorable reaction pathways and guide the design of synthetic strategies for its derivatization.

Mechanistic Investigations of Chemical Interactions with Macromolecules and Surfaces Strictly Chemical/biochemical Focus

Ligand Binding Studies with Model Proteins or Enzymes

Specific studies employing spectroscopic techniques to probe the interactions between 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid and macromolecules could not be identified in the available research.

Information regarding inhibition kinetics and allosteric modulation studies involving this compound is not present in the surveyed scientific papers.

Interaction Studies with DNA/RNA Analogs

Mechanistic studies focusing on the intercalation or groove binding of this compound with DNA/RNA analogs have not been detailed in the accessible literature.

Surface Adsorption and Self-Assembly Phenomena on Inorganic Substrates

While the self-assembly of carboxylic acids on various substrates is a known phenomenon, specific research detailing the surface adsorption and self-assembly characteristics of this compound on inorganic substrates is not currently available.

Chelation and Complexation Chemistry with Metal Ions

Although the formation of metal complexes with related compounds has been studied, specific details on the chelation and complexation chemistry of this compound with various metal ions are not thoroughly described in the reviewed literature.

Advanced Applications of 3 Bromo 5 Chloro 2,6 Dihydroxybenzoic Acid in Material Science and Catalysis

Utilization as a Building Block in Polymer Synthesis and Polymer Chemistry

The unique molecular architecture of 3-bromo-5-chloro-2,6-dihydroxybenzoic acid, featuring two hydroxyl groups, a carboxylic acid function, and halogen substituents, presents significant potential for its use as a monomer in the synthesis of advanced polymers. The presence of multiple reactive sites allows for its incorporation into various polymer backbones through polycondensation reactions, leading to materials with tailored properties.

Incorporation into High-Performance Polymers

While direct studies on the incorporation of this compound into high-performance polymers are not extensively documented, its structural motifs suggest viability in creating robust materials. Dihydroxybenzoic acids are known precursors for the synthesis of aromatic polyesters and polyamides, classes of polymers renowned for their thermal stability, mechanical strength, and chemical resistance. The inclusion of bromine and chlorine atoms in the monomeric unit is anticipated to impart additional beneficial properties to the resulting polymers.

For instance, the halogen atoms can enhance flame retardancy, a critical characteristic for materials used in electronics, automotive, and aerospace applications. Furthermore, the rigid aromatic core of the molecule would contribute to a high glass transition temperature (Tg) and dimensional stability of the polymer. The synthesis would typically involve polycondensation reactions with suitable comonomers, such as diacyl chlorides or diamines, to yield high-molecular-weight aromatic polyesters or polyamides, respectively. The expected properties of such polymers are summarized in the table below.

Table 1: Anticipated Properties of High-Performance Polymers Derived from this compound

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | Incorporation of a rigid aromatic backbone. |

| Flame Retardancy | Enhanced | Presence of bromine and chlorine atoms. |

| Mechanical Strength | High | Aromatic polymer structure. |

| Chemical Resistance | Good | Stable aromatic and ester/amide linkages. |

| Glass Transition Temp. | High | Rigidity of the monomer unit. |

Design of Functional Polymeric Materials

The functional groups on this compound make it an attractive candidate for the design of functional polymeric materials. The hydroxyl and carboxylic acid groups offer sites for post-polymerization modification, allowing for the attachment of various functional moieties. This versatility could lead to the development of polymers for a wide range of specialized applications.

For example, the hydroxyl groups could be functionalized to introduce photosensitive groups, leading to the creation of photoresists or other photopatternable materials. The carboxylic acid group can be modified to attach biologically active molecules, paving the way for applications in drug delivery systems or biocompatible coatings. Moreover, the inherent antimicrobial properties associated with some halogenated phenolic compounds could be translated into the resulting polymers, making them suitable for antimicrobial coatings or medical device materials. researchgate.net The ability to tailor the polymer's functionality opens up avenues for creating materials with responsive behaviors, such as pH or light sensitivity, further expanding their potential utility in advanced applications.

Development as a Ligand in Coordination Chemistry and Catalysis

The 2,6-dihydroxybenzoic acid moiety, with its ortho-positioned hydroxyl and carboxyl groups, provides an excellent chelation site for metal ions. The addition of bromo and chloro substituents on the aromatic ring can further influence the electronic properties of the ligand and the resulting metal complexes, making this compound a promising ligand in coordination chemistry and catalysis.

Synthesis of Metal Complexes Featuring this compound

Although direct synthesis of metal complexes with this compound is not widely reported, studies on structurally similar ligands provide a strong basis for predicting its coordination behavior. For instance, research on Schiff base ligands derived from the closely related 3-bromo-5-chlorosalicylaldehyde has demonstrated the successful synthesis of stable transition metal complexes with Co(II), Cu(II), and Mn(II). In these complexes, the metal ions are coordinated through the phenolic oxygen and the imine nitrogen.

By analogy, this compound is expected to form stable complexes with a variety of transition metals. The coordination would likely involve the carboxylate oxygen and the adjacent phenolic oxygen, forming a stable six-membered chelate ring. The stoichiometry of these complexes could be controlled by the reaction conditions, potentially leading to mononuclear or polynuclear species. Spectroscopic techniques such as FT-IR, UV-Vis, and single-crystal X-ray diffraction would be crucial for the characterization of these novel metal complexes and for elucidating their precise coordination geometries. A related study has shown that a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and 4-aminobenzoic acid forms complexes with a 1:2 metal-to-ligand ratio with Co(II), Cu(II), and Mn(II), suggesting the potential for forming similar complexes with the subject compound. researchgate.net

Catalytic Activity in Organic Transformations

Metal complexes derived from ligands analogous to this compound have shown promise in catalysis. For example, a dioxomolybdenum(VI) complex with a Schiff base ligand derived from 3-bromo-5-chlorosalicylaldehyde has been reported to exhibit excellent catalytic properties in the oxidation of cyclooctene (B146475) and cyclohexene. researchgate.net This suggests that metal complexes of this compound could also serve as effective catalysts in various organic transformations.

The electronic-withdrawing nature of the bromo and chloro substituents on the aromatic ring can influence the Lewis acidity of the metal center, potentially enhancing its catalytic activity. These complexes could be explored as catalysts for a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The heterogeneity of such catalysts, if they can be immobilized on a solid support, would also be advantageous for catalyst recovery and reuse. Further research is warranted to synthesize and screen these potential catalysts to evaluate their efficacy and selectivity in various organic reactions.

Integration into Hybrid Organic-Inorganic Frameworks (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. While the direct use of this compound in MOF synthesis is not yet established in the literature, its structural features make it a highly promising candidate for the construction of novel MOFs.

The presence of both carboxylate and hydroxyl groups offers multiple coordination sites, which can lead to the formation of robust and structurally diverse frameworks. The halogen substituents can also play a role in directing the framework topology through halogen bonding interactions and can be used to fine-tune the chemical environment within the pores. Research on other dihydroxybenzoic acids has demonstrated their utility in forming three-dimensional MOF structures. researchgate.net For instance, 2,5-dihydroxy-p-benzoquinone and its chlorinated derivative have been successfully used to synthesize porous aluminum-based MOFs. researchgate.netnih.gov These examples strongly suggest that this compound could act as a versatile building block for new functional MOFs. The potential properties and applications of such MOFs are outlined in the table below.

Table 2: Potential Properties and Applications of MOFs Derived from this compound

| Property | Potential Application | Rationale for Potential |

| High Porosity | Gas Storage and Separation | Tunable pore sizes based on the rigid linker. |

| Catalytic Activity | Heterogeneous Catalysis | Accessible metal sites and functionalized pores. |

| Chemical Sensing | Selective Analyte Detection | Host-guest interactions within the functionalized pores. |

| Modified Pore Env. | Selective Adsorption | Halogen atoms influencing the surface properties of the pores. |

The development of MOFs from this compound could lead to materials with tailored pore sizes and functionalities, making them suitable for applications in gas storage, separation, catalysis, and chemical sensing. Further exploratory synthesis and characterization are needed to realize the full potential of this compound in the exciting field of metal-organic frameworks.

Application in Sensor Technologies for Chemical Detection

The utility of this compound (BCDHB) in sensor technologies is primarily linked to its fluorescent properties. smolecule.com While specific sensor systems incorporating this compound are not extensively detailed in current literature, its characteristics suggest a strong potential for its use as a fluorescent probe or a biological stain. smolecule.com

The development of fluorescent sensors is a significant area of research in analytical and materials science. These sensors operate on the principle that the fluorescence of a molecule can be altered by the presence of a specific analyte. This change can manifest as an increase (chelation-enhanced fluorescence), a decrease (fluorescence quenching), or a shift in the emission wavelength. The dihydroxybenzoic acid structure, combined with halogen substituents, can influence the electronic properties of the molecule, making it sensitive to its local environment.

Although detailed research findings on sensors specifically employing this compound are limited, the behavior of structurally similar compounds provides a basis for its potential applications. For instance, other dihydroxybenzoic acid derivatives have been investigated as fluorescent probes to clarify the microenvironment in hydrogels. The core structure's ability to exhibit different emission behaviors based on the polarity and hydrophobicity of its surroundings is a key feature for sensing applications. The bromine and chlorine atoms on BCDHB can further modulate these properties through halogen bonding and other intermolecular interactions, potentially leading to sensors with high selectivity and sensitivity.

Table 1: Potential Sensing Applications Based on Molecular Properties

| Property | Potential Application in Sensors | Rationale |

| Fluorescence | Development of fluorescent probes for detecting specific analytes (e.g., metal ions, biomolecules). | The emission spectrum of the compound may be sensitive to interactions with target molecules. smolecule.com |

| Halogen Bonding Capability | Design of selective sensors for anions or other Lewis bases. | The bromine and chlorine atoms can form specific, directional interactions with analytes, enhancing sensor selectivity. |

| pH Sensitivity | Creation of pH sensors for biological or environmental monitoring. | The acidic nature (pKa of approximately 5.5) of the carboxylic acid and hydroxyl groups can lead to changes in fluorescence or other properties with varying pH. smolecule.com |

Further research is required to synthesize and characterize specific sensor platforms that leverage the unique attributes of this compound for targeted chemical detection.

Role in Advanced Analytical Chemistry Reagents

In the realm of analytical chemistry, this compound is primarily recognized for its role as a high-quality reference standard. biosynth.com Its stability and well-defined chemical properties make it a reliable compound for the calibration of analytical instruments and the validation of analytical methods.

The compound is particularly useful as a standard in chromatographic and mass spectrometric techniques. smolecule.com These methods are essential for the separation, identification, and quantification of chemical substances in complex mixtures.

Key applications as an analytical reagent include:

High-Performance Liquid Chromatography (HPLC): In HPLC analysis, a known concentration of this compound can be used to create a calibration curve. This allows for the accurate quantification of this compound in unknown samples. Given its aromatic structure, it is readily detectable by UV detectors commonly used in HPLC systems. smolecule.com

Gas Chromatography-Mass Spectrometry (GC-MS): As a reference standard, this compound helps in confirming the identity of the analyte through its characteristic retention time and mass spectrum. smolecule.com While a derivatization step might be necessary to increase its volatility for GC analysis, its unique isotopic pattern, due to the presence of bromine and chlorine, provides a distinct signature in mass spectrometry, aiding in its unambiguous identification.

Biomarker Research: A significant application of this compound as an analytical target has been demonstrated in metabolomics. One study identified this compound as a novel plasma biomarker for red meat consumption, where its levels were found to correlate with intake. This highlights its importance in nutritional science and clinical chemistry, where its accurate measurement is crucial.

Table 2: Use in Analytical Techniques

| Analytical Technique | Role of this compound | Key Parameters for Identification |

| HPLC | Reference Standard for Quantification | Retention Time, UV Absorbance Spectrum |

| GC-MS | Reference Standard for Identification and Quantification | Retention Time, Mass Spectrum (including isotopic pattern) |

| Metabolomics | Target Analyte / Biomarker | Accurate mass measurement for quantification in biological samples (e.g., plasma). |

While its primary role is as a reference material, the presence of reactive functional groups (hydroxyl and carboxylic acid) suggests potential for its development into a derivatizing reagent. Such a reagent could be used to tag other molecules, enhancing their detectability in various analytical platforms. However, specific research on this application is not yet prominent in the literature.

Environmental Fate and Degradation Chemistry of 3 Bromo 5 Chloro 2,6 Dihydroxybenzoic Acid

Photochemical Degradation Pathways and Mechanisms

No specific studies detailing the photochemical degradation pathways or mechanisms of 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid were identified. Research into the effects of sunlight or artificial UV radiation on the compound, including reaction kinetics, quantum yields, and the identity of photoproducts, appears to be absent from the current body of scientific literature.

Chemical Hydrolysis and Solvolysis Studies

Information regarding the chemical hydrolysis and solvolysis of this compound is not available. There are no published studies that investigate its stability in water under various pH conditions or its reactivity with other solvents to determine its persistence and transformation via these abiotic pathways.

Biotransformation Pathways and Metabolite Identification (from a chemical perspective)

There is a lack of research on the biotransformation of this compound. Studies identifying microbial or enzymatic degradation pathways and the resulting metabolites have not been published. Therefore, its potential for biodegradation in soil, sediment, or water systems remains unknown from a chemical standpoint.

Adsorption and Mobility in Environmental Matrices

Data on the adsorption and mobility of this compound in environmental matrices such as soil and sediment are not available. Without this information, it is not possible to assess its potential for transport or sequestration in the environment, which would influence its exposure to various degradation processes.

Design of Strategies for Chemical Degradation and Remediation (Chemical Engineering/Chemistry focus)

In the absence of fundamental data on the degradation of this compound, no specific chemical degradation or remediation strategies have been designed or proposed. Research into advanced oxidation processes (AOPs), catalytic degradation, or other chemical engineering approaches for the removal of this compound from the environment has not been documented.

Future Research Directions and Unexplored Avenues in 3 Bromo 5 Chloro 2,6 Dihydroxybenzoic Acid Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid often rely on classical electrophilic aromatic substitution reactions, which may involve harsh conditions and generate significant waste. Future research should pivot towards developing more efficient, sustainable, and scalable synthetic protocols.

Key areas for exploration include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved purity, and enhanced safety.

Biocatalysis and Enzymatic Synthesis: Investigating the use of engineered enzymes or whole-cell biocatalysts could provide a green and highly selective alternative for the synthesis of this compound or its precursors. This approach could minimize the use of hazardous reagents and reduce the environmental impact.

C-H Activation/Functionalization: Direct C-H activation strategies represent a paradigm shift in organic synthesis. Research into the selective halogenation and hydroxylation of benzoic acid derivatives through transition-metal-catalyzed C-H activation could lead to more atom-economical and step-efficient synthetic routes.

| Methodology | Potential Advantages | Research Challenges | Key Performance Indicators |

|---|---|---|---|

| Traditional Batch Synthesis | Established Procedures | Harsh Conditions, Byproduct Formation, Scalability Issues | Yield, Purity |

| Continuous Flow Chemistry | Enhanced Control, Higher Yields, Improved Safety, Scalability | Reactor Design, Catalyst Immobilization, Optimization of Flow Parameters | Throughput, Space-Time Yield, Energy Consumption |

| Biocatalysis | High Selectivity, Mild Conditions, Green Chemistry | Enzyme Discovery and Engineering, Substrate Scope, Enzyme Stability | Enantiomeric Excess, Turnover Number, E-Factor |

| C-H Activation | Atom Economy, Step Efficiency, Novel Reactivity | Selectivity (Regio- and Chemo-), Catalyst Development, Functional Group Tolerance | Step-Economy, Atom-Economy, Catalyst Loading |

Advanced Computational Approaches for Structure-Reactivity Correlations

The interplay of the bromo, chloro, and multiple hydroxyl functional groups on the benzoic acid core governs the unique electronic and steric properties of this compound. Advanced computational chemistry offers powerful tools to dissect these properties and predict the compound's behavior.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To elucidate the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reaction energetics. This can provide insights into its reactivity, stability, and potential for intermolecular interactions like halogen bonding.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a library of related dihydroxybenzoic acid derivatives can help in predicting their biological activities or material properties, thereby guiding the synthesis of new analogues with desired characteristics.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvents, enzymes, or material surfaces. This is particularly relevant for understanding its behavior in biological systems or as a component in larger molecular assemblies.

| Computational Method | Research Objective | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic properties and reaction mechanisms. | Prediction of reactive sites, reaction energy barriers, and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological or material properties. | In silico screening of new derivatives for targeted applications. |

| Molecular Dynamics (MD) Simulations | Investigate conformational flexibility and intermolecular interactions. | Understanding of binding modes with biological targets or self-assembly behavior. |

| Ab Initio Calculations | Provide high-accuracy benchmarks for electronic structure and properties. | Accurate prediction of thermochemical data and spectroscopic constants. |

Discovery of Undiscovered Reaction Pathways and Derivatization Opportunities

The rich functionality of this compound makes it a versatile building block for organic synthesis. Future research should aim to uncover novel reaction pathways and create a diverse library of derivatives with unique properties.

Potential avenues for exploration include:

Selective Functionalization: Developing methods for the selective reaction of one hydroxyl group over the other, or selective manipulation of the halogen atoms, would unlock a vast chemical space for derivatization.

Cross-Coupling Reactions: Utilizing the bromo and chloro substituents as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Polymerization Monomer: The carboxylic acid and hydroxyl groups are ideal functionalities for polycondensation reactions, enabling the synthesis of novel polyesters or polyamides with tailored properties such as thermal stability, flame retardancy (due to halogens), and specific optical characteristics.

| Derivative Class | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Novel Esters and Amides | Condensation reactions at the carboxylic acid group. | Pharmaceuticals, Agrochemicals, Functional Monomers |

| Aryl- or Alkynyl-Substituted Analogues | Palladium-catalyzed cross-coupling at C-Br or C-Cl bonds. | Organic Electronics, Fluorescent Probes, Ligand Design |

| Polyesters and Polyamides | Polycondensation reactions. | High-Performance Polymers, Flame-Retardant Materials |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions. | Gas Storage, Catalysis, Sensing |

Design of Next-Generation Materials Utilizing this compound

The unique combination of functional groups and the presence of heavy atoms (bromine and chlorine) make this compound an attractive building block for advanced materials.

Future research should focus on incorporating this molecule into:

Metal-Organic Frameworks (MOFs): The carboxylic acid and hydroxyl groups can act as coordinating ligands for metal ions, leading to the formation of porous MOFs. The halogen atoms could fine-tune the pore environment and enhance properties like gas sorption selectivity.

Luminescent Materials: Dihydroxybenzoic acids are known to form fluorescent complexes with rare-earth metals like terbium. researchgate.net Investigating the coordination of this compound with such metals could lead to new materials with unique photoluminescent properties for applications in sensing, bio-imaging, or anti-counterfeiting.

Functional Polymers: As a monomer, it can be used to synthesize specialty polymers. The halogen atoms are expected to confer flame retardancy and high thermal stability, while the hydroxyl groups can serve as sites for post-polymerization modification.

Interdisciplinary Research Integrating this compound into Emerging Technologies

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges chemistry with other scientific and engineering fields.

Promising areas for interdisciplinary investigation include:

Medicinal Chemistry: While avoiding dosage and safety profiles, fundamental research can explore its role as a scaffold for developing new classes of compounds. Its structure is analogous to salicylic (B10762653) acid, suggesting that its derivatives could be investigated for a range of biological activities.

Organic Electronics: The aromatic core and potential for derivatization make it a candidate for designing new organic semiconductors, dielectrics, or components for dye-sensitized solar cells.

Environmental Science: Investigating its potential as a ligand for the chelation and sensing of heavy metal pollutants in water, or studying its environmental degradation pathways.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-chloro-2,6-dihydroxybenzoic acid?

The compound is synthesized via halogenation and hydroxylation of substituted benzoic acid precursors. A classic method involves bromination and chlorination of 2,6-dihydroxybenzoic acid under controlled conditions, as described by Doyle et al. (1963) using bromine and chlorine sources in acidic media . Key steps include protecting the hydroxyl groups to prevent undesired side reactions and optimizing reaction temperatures (e.g., 40–60°C) to balance yield and purity. Post-synthesis purification typically employs recrystallization from ethanol-water mixtures, with purity verified by HPLC (>95% by area normalization) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Critical characterization methods include:

- NMR spectroscopy : Confirm substitution patterns via and NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl groups at δ 10–12 ppm) .

- Mass spectrometry : ESI-MS in negative mode to identify the molecular ion peak [M-H]⁻ at m/z 232.9 (theoretical 233.016 Da) .

- Thermal analysis : Determine melting point (reported >200°C decomposition) using differential scanning calorimetry (DSC) .

- Solubility profiling : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL), requiring solvent optimization for biological assays .

Advanced Research Questions

Q. What is the role of this compound in metabolomics and biomarker discovery?

In metabolomics, this compound has emerged as a high-accuracy biomarker. A 2022 study in the Adventist Health Study-2 cohort reported its mean decrease accuracy of ~70% in distinguishing vegans from non-vegetarians, suggesting its role in dietary metabolism or gut microbiota interactions . Advanced workflows combine LC-MS/MS quantification with multivariate analysis (e.g., OPLS-DA) to validate its discriminative power across cohorts. Contradictions in biomarker specificity (e.g., confounding factors like medication use) require sensitivity analyses in study design .

Q. How do observed contradictions in its biological effects inform mechanistic studies?

Mendelian randomization (MR) studies reveal conflicting roles:

- Negative correlation with breast cancer : An inverse-variance weighted (IVW) analysis showed a protective effect (OR = 0.94, 95% CI: 0.91–0.96, p < 0.05), possibly via anti-inflammatory pathways .

- Pro-inflammatory potential in asthma : Related analogs (e.g., 3,5-dichloro-2,6-dihydroxybenzoic acid) exhibit divergent effects, highlighting the need for isoform-specific studies .

To resolve contradictions, researchers should: - Conduct in vitro assays (e.g., NF-κB inhibition in macrophage models) to dissect signaling pathways.

- Use isotopic labeling (e.g., -tracing) to track metabolic fates in different tissues .

Q. What strategies optimize structure-activity relationship (SAR) studies for halogenated dihydroxybenzoic acids?

Key SAR strategies include:

- Halogen substitution : Compare bromo/chloro derivatives (e.g., 3-bromo-5-chloro vs. 3,5-dichloro analogs) to assess electronic effects on receptor binding. Computational modeling (e.g., DFT for charge distribution) can predict bioactivity .

- Hydroxyl group positioning : Modify hydroxyl groups (e.g., methylation at C2/C6) to evaluate steric effects on enzyme inhibition (e.g., COX-2 or CYP450 isoforms) .

- Pharmacokinetic profiling : Use Caco-2 cell models to assess permeability and metabolic stability, correlating with in vivo bioavailability data .

Methodological Considerations

Q. How should researchers address variability in biological sample preparation for this compound?

- Plasma/urine handling : Add protease inhibitors and stabilize with 0.1% formic acid to prevent degradation during storage (−80°C) .

- Extraction efficiency : Use solid-phase extraction (SPE) with HLB cartridges, achieving >85% recovery in spiked samples .

- Batch correction : Apply ComBat or SVA algorithms to mitigate technical variability in large-scale metabolomics datasets .

Q. What analytical challenges arise in quantifying trace levels of this compound in complex matrices?

- Matrix effects : Mitigate ion suppression in LC-MS/MS via isotope dilution (e.g., -labeled internal standard) .

- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity using high-resolution MS (e.g., Q-TOF) with optimized collision energy .

- Cross-reactivity : Validate antibody-based assays (e.g., ELISA) against structural analogs to ensure specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.